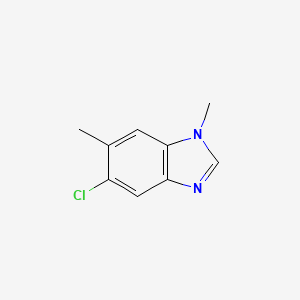

5-Chloro-1,6-dimethylbenzimidazole

Description

Historical Context of Benzimidazole (B57391) Discovery and Early Research

The history of benzimidazole dates back to the 19th century, with the first synthesis of a benzimidazole derivative reported in 1872 by Hoebrecker. researchgate.net However, it was the discovery in the 1940s that the benzimidazole nucleus is a component of vitamin B12 that sparked significant interest in this class of compounds. nih.govresearchgate.netresearchgate.net Early research, spurred by this finding, focused on the synthesis and biological evaluation of various benzimidazole derivatives. Woolley's hypothesis in 1944 that benzimidazoles could act as purine (B94841) analogues further fueled investigations into their potential biological activities. nih.govijarsct.co.in The first clinically available benzimidazole-based drug, thiabendazole, was discovered in 1951, solidifying the importance of this scaffold in medicinal chemistry. researchgate.netresearchgate.net

Importance of the Benzimidazole Scaffold in Contemporary Chemical and Biological Research

The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets with high affinity. nih.govnih.gov This has led to the development of numerous FDA-approved drugs containing the benzimidazole core. nih.gov The broad spectrum of pharmacological activities associated with benzimidazole derivatives includes antimicrobial, antiviral, anticancer, anti-inflammatory, anthelmintic, and antihypertensive properties. rsc.orgnih.gov

The significance of the benzimidazole scaffold extends beyond medicinal chemistry into materials science and coordination chemistry. doaj.org Its structural features, including the ability to participate in hydrogen bonding and π-π stacking interactions, make it a valuable component in the design of novel materials and ligands. nih.gov Researchers are continuously exploring new synthetic methods, including green chemistry approaches, to create novel benzimidazole derivatives with enhanced properties. doaj.orgmdpi.com

Table 1: Selected Pharmacological Activities of Benzimidazole Derivatives

| Pharmacological Activity | Examples of Benzimidazole Drugs |

| Anthelmintic | Albendazole, Mebendazole, Thiabendazole researchgate.netrsc.org |

| Anticancer | Bendamustine, Galeterone, Selumetinib rsc.orgnih.gov |

| Antihistamine | Astemizole, Bilastine, Mizolastine rsc.org |

| Antiviral | Enviradene, Maribavir |

| Proton Pump Inhibitors | Omeprazole, Lansoprazole, Pantoprazole |

Overview of 5-Chloro-1,6-dimethylbenzimidazole in the Context of Benzimidazole Derivatives Research

This compound is a specific substituted benzimidazole derivative that has been a subject of scientific investigation. Its structure features a chlorine atom at the 5-position and methyl groups at the 1 and 6-positions of the benzimidazole ring. This particular substitution pattern differentiates it from the naturally occurring 5,6-dimethylbenzimidazole (B1208971), a key component of vitamin B12. wikipedia.org

Research into halogenated benzimidazoles, such as those containing chlorine, has been driven by the observation that such substitutions can significantly influence the biological activity of the parent compound. For instance, studies on related dihalobenzimidazole ribonucleosides have shown that the nature and position of the halogen can impact antiviral and cytotoxic properties. nih.gov The presence of the chloro and dimethyl groups in this compound suggests its potential for unique chemical and biological properties, making it a compound of interest within the broader field of benzimidazole research.

Properties

CAS No. |

81449-99-2 |

|---|---|

Molecular Formula |

C9H9ClN2 |

Molecular Weight |

180.63 g/mol |

IUPAC Name |

5-chloro-1,6-dimethylbenzimidazole |

InChI |

InChI=1S/C9H9ClN2/c1-6-3-9-8(4-7(6)10)11-5-12(9)2/h3-5H,1-2H3 |

InChI Key |

ZEYPSQGLVLOLLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N=CN2C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 1,6 Dimethylbenzimidazole

Retrosynthetic Analysis and Key Precursors for 5-Chloro-1,6-dimethylbenzimidazole Synthesis

A retrosynthetic analysis of this compound provides a logical pathway for its synthesis by identifying key bond disconnections and precursor molecules. The most common and effective strategy for constructing the benzimidazole (B57391) core is through the formation of the imidazole (B134444) ring fused to a benzene (B151609) ring.

The primary disconnection breaks the two C-N bonds of the imidazole moiety, specifically the N1-C2 and N3-C2 bonds. This approach points to a crucial precursor: a substituted o-phenylenediamine (B120857). For the target molecule, this key intermediate is 4-Chloro-5-methyl-N¹-methylbenzene-1,2-diamine . The carbon atom at the 2-position of the benzimidazole ring is typically introduced from a one-carbon electrophile, such as formic acid or one of its derivatives.

The synthesis of the key diamine precursor itself is a multi-step process, often starting from a more readily available substituted nitroaniline. A plausible synthetic route to 4-Chloro-5-methyl-N¹-methylbenzene-1,2-diamine begins with 4-chloro-5-methyl-2-nitroaniline . This starting material undergoes N-methylation at the primary amine, followed by the chemical reduction of the nitro group to yield the final diamine.

Key Precursors:

4-Chloro-5-methyl-N¹-methylbenzene-1,2-diamine bldpharm.comnih.gov: The direct precursor for the cyclization reaction.

Formic Acid : The source for the C2 carbon of the benzimidazole ring.

4-chloro-5-methyl-2-nitroaniline : A potential starting material for the synthesis of the key diamine precursor.

Classical Synthetic Approaches for Benzimidazole Core Formation

The formation of the benzimidazole ring is a well-established area of heterocyclic chemistry, with several classical methods being widely employed. These methods are generally robust and can be adapted for the synthesis of specifically substituted derivatives like this compound.

Condensation Reactions of o-Phenylenediamines with Various Reagents

The most prevalent method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, anhydrides, or orthoesters), or with an aldehyde. researchgate.netnih.gov

For the synthesis of this compound, the key precursor, 4-Chloro-5-methyl-N¹-methylbenzene-1,2-diamine , would be reacted with formic acid. This specific reaction is a variation of the Phillips benzimidazole synthesis. The reaction typically requires heating the diamine with formic acid, often in the presence of a mineral acid like hydrochloric acid (HCl), which acts as a catalyst and facilitates the dehydration and subsequent ring closure. google.com The reaction proceeds by the initial formation of an N-formyl intermediate, N-(4-chloro-5-methyl-2-(methylamino)phenyl)formamide , which then undergoes intramolecular cyclization to yield the final benzimidazole product.

Alternatively, aldehydes can be used as the one-carbon source. However, this often requires an additional oxidation step to form the final aromatic benzimidazole ring system. Using formic acid provides a more direct route to an unsubstituted C2-position.

Cyclization Reactions for Benzimidazole Ring System Construction

The cyclization step is the critical ring-forming process in benzimidazole synthesis. Following the initial condensation of the diamine with the one-carbon reagent, an intermediate is formed which must cyclize to create the imidazole ring.

In the context of reacting 4-Chloro-5-methyl-N¹-methylbenzene-1,2-diamine with formic acid, the intermediate N-formyl compound is generated in situ. The application of heat and acidic conditions promotes the intramolecular nucleophilic attack of the second amino group onto the formyl carbon, followed by the elimination of a water molecule to yield the aromatic benzimidazole ring. google.comgoogle.com

One-pot procedures that combine the reduction of a nitro group and subsequent cyclization are also common. For instance, a substituted 2-nitroaniline (B44862) can be reduced (e.g., using iron powder) and then cyclized with formic acid in a single reaction vessel, providing an efficient route to the benzimidazole product. organic-chemistry.org This approach could be adapted for the synthesis of this compound from an appropriate N-methylated nitroaniline precursor.

Advanced Synthetic Strategies for this compound and its Derivatives

While classical methods are effective, modern synthetic chemistry has driven the development of more efficient, faster, and environmentally benign techniques. These advanced strategies are applicable to the synthesis of this compound and can offer significant advantages over traditional approaches.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. sigmaaldrich.com The condensation and cyclization reactions required for benzimidazole formation can be significantly enhanced by microwave irradiation, often leading to dramatically reduced reaction times (from hours to minutes) and improved yields. bldpharm.comechemi.com

For the synthesis of this compound, the reaction between 4-Chloro-5-methyl-N¹-methylbenzene-1,2-diamine and formic acid could be performed in a microwave reactor. This method provides rapid and uniform heating of the reaction mixture, which can overcome the energy barrier for cyclization more efficiently than conventional heating methods. The use of microwave irradiation is also compatible with solvent-free conditions or high-boiling point green solvents, further enhancing the environmental credentials of the synthesis. bldpharm.comnih.gov

| Parameter | Conventional Heating | Microwave-Assisted Heating |

| Reaction Time | Typically several hours | Often reduced to minutes sigmaaldrich.com |

| Energy Input | Bulk heating, less efficient | Direct, efficient heating of polar molecules |

| Yields | Good to excellent | Often higher due to reduced side reactions sigmaaldrich.com |

| Solvent Use | Often requires high-boiling solvents | Can be performed with green solvents or solvent-free nih.gov |

This table provides a general comparison based on literature for benzimidazole synthesis.

Green Chemistry Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov Several green strategies have been developed for benzimidazole synthesis and can be applied to the preparation of this compound.

Biocatalysis : Enzymes can be used to catalyze reactions under mild, aqueous conditions. For instance, catalase has been employed for the oxidative cyclization of o-phenylenediamines with aldehydes. While a specific biocatalyst for the formic acid condensation is less common, the enzymatic reduction of the nitro group in a precursor molecule is a well-established green transformation.

Nanocatalysis : Nanoparticle catalysts (e.g., gold, copper, or iron oxide) offer high surface area and catalytic activity, often allowing reactions to proceed under milder conditions. researchgate.net These catalysts can be used for the condensation-cyclization step and are often recyclable, reducing waste and cost. For example, supported gold nanoparticles have been shown to efficiently catalyze the reaction between o-phenylenediamines and aldehydes at ambient temperature. nih.gov

Photocatalysis : Visible-light photocatalysis provides a metal-free and mild method for promoting chemical reactions. Photocatalysts like Rose Bengal can be used to facilitate the condensation of o-phenylenediamines and aldehydes, proceeding via a photocatalytic cycle that avoids harsh reagents and high temperatures.

Room Temperature Methods : The development of highly active catalysts allows for benzimidazole synthesis to be conducted at room temperature, saving energy. Catalysts such as ammonium (B1175870) chloride, various Lewis acids, or solid acid catalysts have been shown to promote the condensation of o-phenylenediamines with aldehydes or their equivalents under ambient conditions, often in greener solvents like water or ethanol. nih.gov

| Green Approach | Catalyst/Mediator | Typical Conditions | Key Advantages |

| Biocatalysis | Enzymes (e.g., Catalase) | Aqueous media, mild pH/temp | High selectivity, biodegradable catalyst |

| Nanocatalysis | Metal Nanoparticles (Au, Cu, Fe₂O₃) | Mild temp, often recyclable catalyst researchgate.net | High efficiency, reusability, mild conditions nih.gov |

| Photocatalysis | Organic Dyes (e.g., Rose Bengal) | Visible light, room temperature | Metal-free, energy-efficient, mild conditions |

| Room Temp. Synthesis | Lewis/Brønsted Acids (e.g., NH₄Cl) | Room temp, green solvents (water/ethanol) nih.gov | Energy saving, simplified procedure |

This table summarizes general green chemistry approaches applicable to benzimidazole synthesis.

Solid-Phase Synthesis Techniques

While specific examples detailing the solid-phase synthesis of this compound are not extensively documented in the provided results, the principles of solid-phase organic synthesis (SPOS) are broadly applicable to the generation of benzimidazole libraries. SPOS involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The key advantage is the ease of purification, as excess reagents and by-products are simply washed away.

For a hypothetical solid-phase synthesis of this compound, one could envision a process starting with a resin-bound o-phenylenediamine derivative. The subsequent steps would involve:

Attachment to Solid Support: A suitable 4-chloro-5-methyl-1,2-phenylenediamine derivative could be attached to a solid support via a linker.

Cyclization: Reaction with an appropriate aldehyde or carboxylic acid would lead to the formation of the benzimidazole ring. For the "1,6-dimethyl" aspect, methylation would be required.

Methylation: N-alkylation to introduce the methyl group at the N1 position.

Cleavage: Release of the final this compound product from the solid support.

This method allows for high-throughput synthesis of a variety of analogues by using different building blocks at each step.

Metal-Free and Base-Catalyzed Biosynthesis Approaches

The biosynthesis of the closely related 5,6-dimethylbenzimidazole (B1208971) (DMB), the lower axial ligand of vitamin B12, provides insights into potential metal-free and base-catalyzed approaches. In aerobic organisms, the enzyme 5,6-dimethylbenzimidazole synthase (BluB) catalyzes the conversion of flavin mononucleotide (FMNH2) into DMB. nih.gov This remarkable transformation is an oxidative fragmentation of the flavin molecule. nih.gov

In anaerobic bacteria, the biosynthesis of DMB follows a different, oxygen-independent pathway. nih.gov This process starts with 5-aminoimidazole ribotide (AIR) and involves a radical S-adenosyl-L-methionine (SAM) enzyme, BzaF (also known as HBI synthase), to form 5-hydroxybenzimidazole (B117332) (HBI). nih.gov While not directly involving this compound, these natural biosynthetic routes showcase enzymatic, metal-free strategies for constructing the core benzimidazole scaffold.

Furthermore, studies on the synthesis of 4-aza-5,6-dimethylbenzimidazole have utilized growing cultures of Propionibacterium shermanii to transform the synthesized base into its corresponding cobamide, demonstrating the utility of microbial systems in the synthesis of complex benzimidazole derivatives. nih.gov

Chemical Modifications and Derivatization of this compound

The this compound scaffold can be further modified to generate a diverse range of derivatives with potentially enhanced biological activities.

Alkylation and Arylation Reactions at Nitrogen Atoms (N1, N3)

Alkylation at the nitrogen atoms of the benzimidazole ring is a common strategy for derivatization. For this compound, the N1 position is already occupied by a methyl group. Therefore, further alkylation or arylation would primarily occur at the N3 position. These reactions typically involve the use of alkyl halides or aryl halides in the presence of a base. The reactivity of the N3 nitrogen can be influenced by the electronic effects of the substituents on the benzene ring.

A general example of N-alkylation on a benzimidazole ring involves reacting the benzimidazole with an alkyl halide in a suitable solvent with a base like potassium carbonate or sodium hydride.

Substitution Reactions at Carbon Positions (C2, C4, C7)

The carbon atoms of the benzimidazole ring system are also amenable to substitution reactions, although this can be more challenging than N-alkylation.

C2-Position: The C2 position is the most reactive carbon atom in the imidazole ring towards nucleophilic substitution, especially when activated. However, for electrophilic substitution, it is less reactive.

C4 and C7-Positions: These positions on the benzene ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The directing effects of the existing chloro and methyl groups, as well as the fused imidazole ring, will influence the regioselectivity of these reactions.

Formation of Mannich Bases, Schiff Bases, and Other Hybrid Structures

The formation of Mannich and Schiff bases represents a significant avenue for creating hybrid molecules with diverse pharmacological profiles.

Mannich Bases: These are β-amino-ketones formed through the Mannich reaction, which involves the amino-methylation of an acidic proton located on a carbon atom. nih.gov In the context of benzimidazoles, if a suitable active hydrogen is present, it can react with formaldehyde (B43269) and a primary or secondary amine to yield a Mannich base. nih.govresearchgate.net For instance, a series of Mannich bases derived from 5,6-dimethylbenzimidazole have been synthesized via direct aminomethylation. researchgate.net While a direct example with this compound is not provided, the general principle applies. The synthesis of Mannich base derivatives of 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline has been reported, showcasing the feasibility of this reaction on a chloro-substituted benzimidazole core. researchgate.net

Schiff Bases: Schiff bases are formed by the condensation of a primary amine with an aldehyde or a ketone. Benzimidazole derivatives containing a primary amino group can be readily converted to Schiff bases. For example, new series of 5,6-dimethylbenzimidazole derivatives have been synthesized by reacting 2-amino-5,6-dimethylbenzimidazole (B145704) with various benzaldehydes. researchgate.net Similarly, Schiff bases have been synthesized from 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline and various aromatic aldehydes. researchgate.net These Schiff bases can then be used as precursors for other heterocyclic systems, such as thiazolidinones. researchgate.net

Hybrid Structures: The combination of the this compound core with other pharmacologically active moieties can lead to the development of novel hybrid structures. This approach aims to integrate the therapeutic advantages of different molecular scaffolds into a single molecule.

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity: In the derivatization of this compound, regioselectivity is a key consideration.

N-Alkylation/Arylation: With the N1 position blocked by a methyl group, alkylation and arylation will selectively occur at the N3 position.

Electrophilic Substitution: For electrophilic substitution on the benzene ring, the positions are influenced by the directing effects of the chloro (ortho-, para-directing) and methyl (ortho-, para-directing) groups. The interplay of these effects and the deactivating nature of the fused imidazole ring will determine the final position of substitution.

Stereoselectivity: Stereoselectivity becomes important when chiral centers are introduced during derivatization. For example, in the synthesis of certain complex derivatives or when reacting with chiral reagents, the formation of specific stereoisomers may be favored. The inherent chirality of biological targets often necessitates the synthesis of enantiomerically pure compounds.

Mechanistic Investigations of Synthetic Pathways

The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the benzimidazole core followed by specific substitution reactions. Mechanistic investigations into these pathways reveal the intricate electronic and steric factors that govern the reactivity of the precursors and intermediates.

A plausible and commonly employed synthetic route commences with the condensation of a substituted o-phenylenediamine, followed by N-alkylation. Specifically, the synthesis can be conceptualized in the following key steps:

Formation of the Benzimidazole Ring: The initial step involves the cyclization of a substituted o-phenylenediamine with a suitable one-carbon synthon.

N-Alkylation: Subsequent introduction of a methyl group onto one of the nitrogen atoms of the benzimidazole ring.

A detailed examination of the mechanistic aspects of each step provides a deeper understanding of the chemical transformations involved.

Mechanism of Benzimidazole Ring Formation

The formation of the benzimidazole scaffold from an o-phenylenediamine derivative is a well-established reaction in heterocyclic chemistry. A common method involves the reaction of the diamine with an aldehyde. In the context of synthesizing a 6-methyl substituted benzimidazole, the starting material would be 4-methyl-1,2-phenylenediamine. The reaction with an appropriate aldehyde, followed by oxidation, or with a carboxylic acid under dehydrating conditions, leads to the desired benzimidazole.

The mechanism for the condensation with an aldehyde, for instance, typically proceeds through the following stages:

Initial Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate.

Dehydration to Form a Schiff Base: The hemiaminal readily loses a molecule of water to form a Schiff base (imine).

Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the imine carbon.

Aromatization: The resulting dihydrobenzimidazole intermediate undergoes oxidation to yield the aromatic benzimidazole ring. This oxidation can be effected by various oxidizing agents or, in some cases, by air.

The following table outlines plausible reaction parameters for the formation of the benzimidazole core.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

| 4-Chloro-1,2-phenylenediamine | Formic Acid | 4 M HCl | Water | 100 (Reflux) | High |

| 4-Methyl-1,2-phenylenediamine | Acetic Acid | None | Neat | 140 | 90 |

This table presents hypothetical data based on analogous reactions reported in the literature for illustrative purposes.

Mechanism of N-Alkylation

The introduction of a methyl group at the N1-position of the benzimidazole ring is typically achieved through nucleophilic substitution. The benzimidazole nitrogen acts as a nucleophile, attacking an electrophilic methyl source, such as methyl iodide or dimethyl sulfate. acs.org

The mechanism of N-methylation can be described as follows:

Deprotonation (optional but common): In many cases, a base is used to deprotonate the N-H of the benzimidazole, forming a more nucleophilic benzimidazolide (B1237168) anion. Common bases include potassium carbonate or sodium hydride.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom (or the anion) attacks the methyl group of the alkylating agent, displacing the leaving group (e.g., iodide or sulfate).

The regioselectivity of N-alkylation in unsymmetrically substituted benzimidazoles, such as 5-chloro-6-methylbenzimidazole, is a critical consideration. The position of methylation (N1 versus N3) can be influenced by both electronic and steric factors. The electronic effect of the chloro and methyl substituents on the benzene ring can alter the nucleophilicity of the two nitrogen atoms. Furthermore, steric hindrance around one of the nitrogen atoms can direct the incoming methyl group to the less hindered position. nih.gov

Mechanism of Electrophilic Chlorination

An alternative synthetic strategy could involve the chlorination of a pre-formed 1,6-dimethylbenzimidazole. This would proceed via an electrophilic aromatic substitution mechanism. The benzimidazole ring is an electron-rich aromatic system, susceptible to attack by electrophiles.

The mechanism would involve:

Generation of the Electrophile: A chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine in the presence of a Lewis acid, generates the electrophilic chlorine species.

Electrophilic Attack: The π-system of the benzimidazole ring attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). The position of attack is directed by the existing substituents on the ring. The methyl group at C6 is an activating, ortho-, para-directing group, while the N-methylated imidazole ring also strongly directs substitution.

Aromatization: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the chlorinated product.

The regioselectivity of this chlorination would be determined by the directing effects of the existing methyl groups and the fused imidazole ring.

Advanced Spectroscopic and Analytical Characterization of 5 Chloro 1,6 Dimethylbenzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 5-Chloro-1,6-dimethylbenzimidazole in solution. By analyzing the chemical shifts, coupling constants, and correlations in ¹H, ¹³C, and two-dimensional (2D) NMR spectra, the precise arrangement of atoms and their connectivity can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. For benzimidazole (B57391) derivatives, the signals for the aromatic protons and the methyl groups are of particular interest. In related benzimidazole structures, aromatic protons typically resonate in the downfield region (δ 7.0-8.5 ppm), while methyl protons appear in the upfield region (δ 2.0-4.0 ppm). The specific shifts and splitting patterns are influenced by the substituents on the benzimidazole core. For instance, the ¹H NMR spectrum of the parent compound, 5,6-dimethylbenzimidazole (B1208971), shows distinct signals for the methyl groups and the aromatic protons. bmrb.ioresearchgate.netresearchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. The chemical shifts of the carbon atoms in the benzimidazole ring are sensitive to the nature and position of substituents. Aromatic and imidazole (B134444) ring carbons typically resonate between δ 110 and 150 ppm. chemicalbook.comchemicalbook.comrsc.org The signals for the methyl carbons are found at higher field strengths.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the complete molecular structure.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals based on their attached protons.

HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule and confirming the positions of substituents like the chloro and methyl groups. bmrb.io

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table is based on predictive models and data from analogous structures, as specific experimental data for this exact compound is not readily available in the provided search results.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | ~8.1 | - |

| H4 | ~7.6 | - |

| H7 | ~7.4 | - |

| N1-CH₃ | ~3.8 | ~32 |

| C6-CH₃ | ~2.4 | ~20 |

| C2 | - | ~143 |

| C4 | - | ~118 |

| C5 | - | ~125 |

| C6 | - | ~133 |

| C7 | - | ~110 |

| C3a | - | ~140 |

| C7a | - | ~135 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy: The FT-IR spectrum arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions within the molecule. Key characteristic absorption bands for benzimidazole derivatives include:

N-H stretching: In N-unsubstituted or N-monosubstituted benzimidazoles, a broad band in the region of 3400-2400 cm⁻¹ is often observed due to N-H stretching vibrations, which can be involved in hydrogen bonding. researchgate.netresearchgate.net

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹. researchgate.net

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole and benzene (B151609) rings give rise to a series of bands in the 1650-1400 cm⁻¹ region. researchgate.netnih.gov

C-Cl stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light. Vibrational modes that result in a change in polarizability are Raman active. For benzimidazole derivatives, the symmetric vibrations of the aromatic ring system often produce strong Raman signals. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule. nih.govnih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Substituted Benzimidazoles This table presents typical ranges for key vibrational modes based on data for related benzimidazole compounds.

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 |

| C=N Stretch | 1630-1580 | 1630-1580 |

| C=C Stretch (Aromatic) | 1600-1450 | 1600-1450 |

| C-N Stretch | 1350-1250 | 1350-1250 |

| C-Cl Stretch | 800-600 | 800-600 |

Mass Spectrometry (MS) Techniques: Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like benzimidazole derivatives. In positive ion mode, ESI-MS of this compound would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. The high-resolution mass measurement of this ion can be used to confirm the elemental formula of the compound. For a related compound, 2-(5-Chloro-2-methoxyphenyl)-1H-benzimidazole, the exact mass was determined to be 258.056.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for purifying compounds. In the context of this compound, LC-MS can be used to assess the purity of a sample and to identify any impurities or degradation products. The retention time from the LC provides an additional characteristic parameter for the compound. The mass spectrometer provides molecular weight information and, through tandem mass spectrometry (MS/MS), fragmentation patterns that can aid in structural confirmation. nih.govnih.gov

Electronic Spectroscopy: UV-Visible and Fluorescence Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule.

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated benzimidazole ring system. The position and intensity of these absorption maxima (λ_max) are influenced by the substituents. The chloro and methyl groups can cause shifts in the absorption bands compared to the parent benzimidazole. For instance, the introduction of substituents on the benzene ring of benzimidazole can lead to bathochromic (red) or hypsochromic (blue) shifts of the absorption maxima.

Fluorescence Spectroscopy: Many benzimidazole derivatives exhibit fluorescence. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the molecule can emit light at a longer wavelength. The fluorescence emission spectrum is also sensitive to the molecular structure and the solvent environment. The quantum yield and lifetime of the fluorescence can provide further information about the excited state properties of the molecule. Some benzimidazole derivatives have been developed as fluorescent sensors. researchgate.net

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide highly accurate bond lengths, bond angles, and torsion angles. This information would confirm the connectivity established by NMR and would also reveal details about the planarity of the benzimidazole ring system and the conformation of the methyl groups. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding or π-π stacking, would be elucidated. While specific crystallographic data for this compound was not found in the search results, studies on similar benzimidazole derivatives have provided detailed structural insights. researchgate.net

Theoretical and Computational Studies on 5 Chloro 1,6 Dimethylbenzimidazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. These methods allow for a detailed examination of the electronic structure and geometry of 5-Chloro-1,6-dimethylbenzimidazole, offering a foundational understanding of its chemical nature.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For benzimidazole (B57391) derivatives, DFT calculations, often employing basis sets like B3LYP/6-31G* or B3LYP/6-31++G(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. journaljpri.com This process involves finding the lowest energy conformation of the molecule, which is crucial for understanding its physical and chemical properties.

In studies of related compounds, such as 5,6-dichloro- and 5,6-dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles, DFT calculations have been used to determine parameters like bond lengths, bond angles, and torsion angles between the benzimidazole and benzene (B151609) rings. For instance, the calculated energy values, with zero-point energy (ZPE) correction, have shown that methyl-substituted derivatives are more stable than their chloro-substituted counterparts. Similar calculations for this compound would be expected to reveal the precise spatial arrangement of the chloro and methyl substituents on the benzimidazole core.

Calculation of Electronic Properties (e.g., HOMO-LUMO Gap, Dipole Moment, Charge Distribution)

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this, and the energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more readily undergoes chemical reactions.

For related benzimidazole derivatives, DFT calculations have been employed to determine these electronic properties. In a study on 5,6-dichloro- and 5,6-dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles, the dipole moments and charge distributions were calculated. It was found that the chloro-substituted derivatives exhibited higher dipole moments compared to the methyl derivatives, which is attributed to the electronegativity of the chlorine atoms. The charge distribution analysis revealed that the chlorine atoms in 5,6-dichlorobenzimidazole derivatives are positively charged, while the adjacent carbon atoms (C5 and C6) are negatively charged due to the electron-withdrawing nature of the imidazole (B134444) part of the benzimidazole ring.

Table 1: Calculated Electronic Properties of Related Benzimidazole Derivatives

| Compound | Dipole Moment (D) | HOMO-LUMO Gap (eV) |

| 2-(2',3'-dimethoxyphenyl)-5,6-dimethyl-1H-benzimidazole | 2.78 | Data not available |

| 5,6-dichloro-2-(dimethoxyphenyl)-1H-benzimidazoles | Higher than methyl derivatives | Data not available |

Note: Specific values for the HOMO-LUMO gap were not provided in the searched literature for these specific compounds.

Prediction of Spectroscopic Parameters

Theoretical calculations can also predict spectroscopic data, which can then be compared with experimental results for validation. For instance, the gauge-independent atomic orbital (GIAO) method is used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Furthermore, theoretical calculations can predict vibrational frequencies (FT-IR and FT-Raman) and electronic absorption spectra (UV-Vis).

In a study on 5-chlorobenzimidazole (B1584574) (5CBZ), computations using the B3LYP method with the 6-311++G(d,p) basis set were performed to determine the fundamental frequencies and to compare the computed FT-Raman, FTIR, and UV-vis spectra with experimental data. Such a comparative analysis is crucial for confirming the molecular structure and understanding the vibrational modes and electronic transitions of the compound.

Molecular Dynamics Simulations for Solution Behavior and Conformational Flexibility

While quantum chemical calculations provide insights into the properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a more realistic environment, such as in a solvent. MD simulations track the movements of atoms and molecules over time, providing a dynamic picture of the compound's conformational flexibility and its interactions with its surroundings. nih.gov

For benzimidazole derivatives, MD simulations can reveal how the molecule behaves in an aqueous solution, which is particularly relevant for understanding its pharmacokinetic properties. These simulations can analyze the stability of the molecule's conformation and its interactions with water molecules. nih.gov In studies of other benzimidazole-based compounds, MD simulations have been used to assess the stability of ligand-protein complexes, with lower root-mean-square deviation (RMSD) values indicating greater stability. nih.gov

Prediction of pKa Values and Other Physicochemical Parameters Relevant to Biological Interactions

The pKa value of a compound is a critical physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system. It determines the extent of ionization of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and binding to target proteins.

While specific predicted pKa values for this compound were not found in the searched literature, the PubChem database provides experimental pKa data for the related compound 5,6-dimethylbenzimidazole (B1208971). nih.gov Computational methods for pKa prediction are available and would be instrumental in estimating this property for this compound, providing valuable information for its potential use in drug design.

In Silico Studies for Molecular Interactions and Target Identification (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity.

For benzimidazole derivatives, molecular docking studies have been conducted to investigate their interactions with various biological targets. For example, derivatives of 5-chlorobenzimidazole have been docked into the active site of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), a target for antimalarial drugs. journaljpri.comresearchgate.net These studies revealed that the pyrrolic nitrogen of the benzimidazole ring is a key chemical entity involved in the interaction with the receptor. journaljpri.comresearchgate.net Similarly, other 5-chlorobenzimidazole derivatives have been docked against Peroxisome Proliferator-Activated Receptor γ (PPAR-γ), a target for anti-diabetic drugs. researchgate.net

In the context of this compound, molecular docking could be employed to identify potential protein targets and to elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that would govern its binding affinity. These in silico studies are a cost-effective way to generate hypotheses about the compound's mechanism of action before undertaking more resource-intensive experimental studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. As of the latest available research, no specific QSAR models have been published in peer-reviewed literature that focus exclusively on or explicitly include this compound within their dataset.

The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. These models are then used to predict the activity of new, unsynthesized compounds, thereby guiding the rational design of more potent and selective molecules.

While the broader class of benzimidazoles has been the subject of numerous QSAR studies for various therapeutic targets, including antimicrobial and anticancer agents, these studies have not specifically detailed the contribution of the 5-chloro and 1,6-dimethyl substitution pattern to the modeled biological activity. The predictive power of a QSAR model is highly dependent on the specific compounds included in its training and test sets. Therefore, the application of existing general benzimidazole QSAR models to this compound would be speculative and lack scientific validation.

For a reliable QSAR model for this compound to be developed, a research study would need to be conducted that includes the synthesis and biological evaluation of a series of analogs. In such a study, the chloro group at the 5-position and the methyl groups at the 1- and 6-positions would be systematically varied to understand their influence on the target biological activity.

The resulting dataset would then be used to generate a QSAR model using various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. The model would identify key molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) that govern the activity of this specific chemical scaffold.

Until such a study is published, a detailed QSAR analysis for the rational design of this compound derivatives remains an area for future investigation.

Molecular Interactions and Mechanistic Biological Research of 5 Chloro 1,6 Dimethylbenzimidazole

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

The biological activity of benzimidazole (B57391) derivatives is intricately linked to the nature and position of substituents on the bicyclic ring. Structure-activity relationship (SAR) studies are therefore essential in understanding how modifications, such as halogenation and alkylation, influence the compound's interaction with biological macromolecules.

The presence of a chlorine atom at the 5-position and methyl groups at the 1- and 6-positions of the benzimidazole ring in 5-Chloro-1,6-dimethylbenzimidazole are predicted to significantly impact its biological activity. SAR studies on various benzimidazole derivatives have shown that substitutions at the N1, C2, C5, and C6 positions are critical in modulating their effects.

Halogenation, particularly at the C5 and C6 positions, is a common strategy in the design of benzimidazole-based therapeutic agents. The introduction of a chloro group, an electron-withdrawing substituent, can alter the electronic properties of the benzimidazole ring, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. For instance, in a series of 2,5,6-trisubstituted benzimidazoles, the nature of the substituent at the 5-position was found to be a key determinant of their anti-tubercular activity. nih.gov While some studies suggest that electron-withdrawing groups can be beneficial, others indicate that a hydrogen atom at the 5-position may be more favorable for certain activities, such as antifungal properties. nih.gov

Table 1: Influence of Substitutions on Benzimidazole Activity

| Position | Substituent | General Effect on Activity |

|---|---|---|

| C5 | Chloro | Electron-withdrawing, can modulate binding affinity and electronic properties. nih.gov |

| N1 | Methyl | Prevents tautomerization, can enhance target-specific binding. |

| C6 | Methyl | Increases lipophilicity, can affect cell permeability and enzyme inhibition. nih.gov |

The rational design of analogs of this compound is a key strategy for elucidating its mechanism of action and identifying its specific molecular targets. By systematically modifying the substituents at the C5 and C6 positions, as well as the N1 position, researchers can probe the structural requirements for its biological activity. For example, replacing the chloro group with other halogens (e.g., fluoro, bromo) or with different electron-donating or electron-withdrawing groups can provide insights into the role of electronics and sterics in target binding.

Pharmacophore modeling, a computational technique, can be employed to develop a three-dimensional model of the essential structural features required for the biological activity of this compound and its analogs. nih.gov This approach helps in the design of new derivatives with potentially enhanced potency and selectivity. By comparing the activity of a series of analogs, a quantitative structure-activity relationship (QSAR) can be established, providing a predictive model for the biological activity of newly designed compounds. scirp.org

Investigation of Molecular Targets and Mechanism of Action (In Vitro/Cellular Level)

The biological effects of this compound are mediated through its interactions with specific molecular targets at the cellular level. These interactions can lead to the modulation of enzyme activity, receptor signaling, and nucleic acid functions.

Benzimidazole derivatives are known to inhibit a variety of enzymes. The structural similarity of the benzimidazole core to endogenous purines allows these compounds to act as competitive inhibitors for enzymes that utilize purine-containing substrates.

A significant body of research on the related compound, 5,6-dimethylbenzimidazole (B1208971), has demonstrated its ability to act as a flavin antagonist. nih.gov It competitively inhibits flavin-dependent enzymes, such as flavin dehydrogenase (Fre) and succinate (B1194679) dehydrogenase (Sdh). nih.gov This inhibition is attributed to the structural resemblance of the dimethylbenzimidazole moiety to the isoalloxazine ring of flavin cofactors. nih.gov Given the structural similarity, it is highly probable that this compound also exhibits inhibitory activity against flavoenzymes. The chloro- and methyl-substituents would likely influence the affinity and specificity of this interaction.

Benzimidazoles have also been investigated as inhibitors of other enzyme classes. For instance, certain derivatives have shown inhibitory activity against topoisomerases, enzymes crucial for DNA replication and repair. researchgate.net While direct evidence for this compound is not available, its planar aromatic structure suggests a potential for such interactions.

Table 2: Potential Enzyme Targets of this compound

| Enzyme | Potential Interaction | Basis of Interaction |

|---|---|---|

| Flavin Dehydrogenase | Competitive Inhibition | Structural similarity to flavin cofactors. nih.gov |

| Succinate Dehydrogenase | Inhibition | Antagonism of the FAD cofactor. nih.gov |

| Topoisomerases | Potential Inhibition | Planar aromatic structure. researchgate.net |

The benzimidazole scaffold is a versatile platform for the development of ligands for various G-protein coupled receptors (GPCRs) and receptor tyrosine kinases. Although specific studies on this compound are limited, the general class of benzimidazoles has been shown to interact with a range of receptors.

For example, certain benzimidazole derivatives have been identified as antagonists for cannabinoid receptors. rsc.org The lipophilic nature imparted by the chloro and methyl groups in this compound could favor its interaction with the transmembrane domains of GPCRs like the cannabinoid receptors. The specific substitution pattern would be critical in determining the affinity and selectivity for different receptor subtypes. Further experimental validation is necessary to confirm any such activity for this particular compound.

The planar, aromatic nature of the benzimidazole ring system allows for potential interactions with nucleic acids. Benzimidazole derivatives can bind to DNA through various modes, including intercalation between base pairs and binding to the minor groove. These interactions can interfere with DNA replication and transcription, leading to cytotoxic effects.

The mode of binding is often influenced by the substituents on the benzimidazole core. The presence of substituents can affect the planarity of the molecule and introduce specific interactions with the DNA grooves. While some benzimidazole compounds act as intercalators, others are known to be groove-binding agents. The specific interaction of this compound with DNA has not been definitively characterized, but its structural features suggest that it could potentially engage in such interactions, thereby interfering with DNA processing. nih.gov

Protein-Ligand Binding Dynamics and Specificity

The interaction of small molecules with proteins is fundamental to their biological activity. While specific studies detailing the protein-ligand binding dynamics of this compound are not extensively available, the broader class of benzimidazoles provides a framework for understanding these interactions. Benzimidazoles are known to bind to various proteins, often through a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Computational and experimental studies on similar molecules, such as other benzimidazole derivatives, have shed light on their binding modes. For instance, in the context of anticancer research, benzimidazole derivatives have been shown to interact with the PDZ domain of Dishevelled-1 (DVL1), a key component of the Wnt signaling pathway. nih.gov Docking studies and binding assays have revealed that specific substitutions on the benzimidazole ring system can significantly influence binding affinity and selectivity. nih.gov These interactions are often stabilized by hydrogen bonds between the ligand and specific amino acid residues within the protein's binding pocket, as well as pi-pi stacking interactions. nih.gov The chlorine and methyl groups of this compound would be expected to play a crucial role in determining its binding specificity and affinity for target proteins.

Modulation of Cellular Pathways and Transport Mechanisms (e.g., D-Ala/D-Ser and Dicarboxylate Transporters)

Research into the parent compound, 5,6-dimethylbenzimidazole (DMB), provides critical insights into how its halogenated analog, this compound, might modulate cellular pathways and transport mechanisms. Studies on Salmonella enterica have shown that DMB can act as a flavin antagonist due to its structural similarity to the isoalloxazine moiety of flavin cofactors. nih.govmicrobialcell.com This antagonism can disrupt the function of flavin-dependent enzymes, which are crucial for various metabolic processes. nih.gov

Some vancomycin-resistant enterococci utilize a D-Ala-D-Ser ligase in their cell wall synthesis, and the transport of D-alanine and D-serine is a critical aspect of this resistance mechanism. nih.gov The potential interaction of benzimidazole derivatives with D-Ala/D-Ser transporters highlights a possible avenue for therapeutic intervention. nih.govmicrobialcell.com

Interactions with Model Biological Systems (e.g., in vitro activity against specific bacterial, fungal, and protozoal strains; anticancer mechanisms in established cell lines)

Benzimidazole derivatives are well-documented for their broad-spectrum antimicrobial and anticancer activities. nih.gov While specific data on the in vitro activity of this compound is limited, the general class of compounds has shown efficacy against various pathogens and cancer cell lines.

Antimicrobial Activity: The antimicrobial properties of benzimidazoles often stem from their ability to interfere with essential cellular processes. For example, their structural resemblance to purines allows them to disrupt DNA processing and other metabolic pathways. nih.gov

Anticancer Mechanisms: In the realm of oncology, benzimidazole compounds have demonstrated significant potential. For instance, certain benzimidazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. oncologyradiotherapy.com One study on a novel benzimidazole compound, BA586, revealed its potent cytotoxic effects against the HCC1937 breast cancer cell line, with an IC50 value of 42 μM. oncologyradiotherapy.com This compound was found to induce cell death, inhibit cell migration, and cause DNA fragmentation, leading to increased levels of p53 and p21. oncologyradiotherapy.com

Another area of investigation is the inhibition of the Wnt signaling pathway, which is often dysregulated in cancer. A study on a (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, a compound with a different core structure but also containing a chloro-substitution, demonstrated that it acts as a Dishevelled-1 (DVL1) inhibitor. nih.gov This compound showed growth inhibitory activity in the HCT116 colon cancer cell line. nih.gov

Metal complexes of a related compound, 5-chloro-2-N-(2-quinolylmethylene)aminophenol, have also been synthesized and evaluated for their anticancer activity. A copper(II) complex, in particular, exhibited significant cytotoxicity against lung cancer cell lines, including a cisplatin-resistant strain, and was shown to suppress tumor growth in vivo. mdpi.com The mechanism of action involved inducing mitochondrial apoptosis, DNA damage, and cell cycle arrest. mdpi.com

Table 1: In Vitro Anticancer Activity of a Benzimidazole Derivative

| Cell Line | Compound | IC50 (μM) | Effect |

|---|---|---|---|

| HCC1937 | BA586 | 42 | Cytotoxic effect, cell cycle arrest, inhibition of migration |

Data sourced from a study on a novel benzimidazole compound. oncologyradiotherapy.com

Role in Biosynthesis Pathways (e.g., Analogs of 5,6-dimethylbenzimidazole in Vitamin B12 biosynthesis and antagonism)

The most well-established biological role of the benzimidazole core, specifically 5,6-dimethylbenzimidazole (DMB), is its function as the lower axial ligand for the cobalt ion in vitamin B12 (cobalamin). researchgate.netwikipedia.orgacs.org Vitamin B12 is synthesized exclusively by certain bacteria and archaea. researchgate.net The biosynthesis of the DMB moiety itself is a fascinating process, with some organisms synthesizing it from flavin mononucleotide (FMN) via the enzyme 5,6-dimethylbenzimidazole synthase (BluB). nih.govebi.ac.uk

The structural similarity of this compound to DMB suggests that it could act as an antagonist in the vitamin B12 biosynthesis pathway. By competing with DMB for incorporation into the cobalamin structure, it could potentially lead to the formation of inactive or less active vitamin B12 analogs. This antagonism could have significant effects on organisms that rely on de novo vitamin B12 synthesis or the assimilation of DMB from the environment. nih.govresearchgate.net

The study of such analogs is crucial for understanding the specificity of the enzymes involved in the final steps of cobalamin assembly. Research on Salmonella Typhimurium has shown that the bacterium can be inhibited by DMB, highlighting the delicate balance required for proper cobamide synthesis and function. nih.govmicrobialcell.com The introduction of a chlorinated analog like this compound could provide a valuable tool for probing these biosynthetic pathways and potentially serve as a basis for the development of novel antimicrobial agents that target vitamin B12 metabolism.

Advanced Research Applications Beyond Conventional Pharmacological Focus

Applications in Materials Science

The structural rigidity and coordination capabilities of the benzimidazole (B57391) ring system make it a valuable building block for the construction of novel materials with tailored properties.

Integration into Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

Benzimidazole derivatives are widely employed as ligands in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) due to the presence of nitrogen donor atoms that can coordinate with metal ions. These materials are of significant interest for applications in gas storage, separation, and catalysis. While direct studies incorporating 5-Chloro-1,6-dimethylbenzimidazole into CPs and MOFs are not extensively reported, research on related benzimidazole ligands provides insight into its potential. For instance, MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid have been synthesized and shown to exhibit interesting structural motifs and properties, such as selective fluorescence detection of metal ions. rsc.org The presence of the chloro and methyl substituents on the this compound ring could influence the resulting framework's topology, pore size, and electronic properties, potentially leading to materials with unique functionalities. The synthesis of metal complexes with 5,6-dimethylbenzimidazole (B1208971) has been reported, forming tetrahedral geometries with various transition metals, which is a fundamental step towards building more complex CPs and MOFs. researchgate.net

| Ligand | Metal Ion | Resulting Structure Type | Reference |

| 5-(Benzimidazole-1-yl)isophthalic acid | Cd(II), Zn(II), Co(II), Ni(II) | 3D Metal-Organic Frameworks | rsc.org |

| 5,6-dimethylbenzimidazole | Co(II), Cu(II), Cd(II), Hg(II) | Tetrahedral Metal Complexes | researchgate.net |

| Imidazole-based ligands | Cd(II), Zn(II), Co(II) | 3D Metal-Organic Frameworks | researchgate.net |

| 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid | Cu(II) | One-dimensional Coordination Polymer | nih.gov |

Development of Functional Materials based on Benzimidazole Scaffolds

Beyond CPs and MOFs, benzimidazole scaffolds are integral to the development of other functional materials. For example, composite films incorporating 5,6-dimethylbenzimidazole have been developed to enhance the corrosion resistance of magnesium alloys. researchgate.net The benzimidazole derivative is part of a Zeolitic Imidazolate Framework (ZIF) layer that improves the protective properties of the coating. The inclusion of a chloro-substituent, as in this compound, could further modify the electronic and hydrophobic nature of such films, potentially leading to enhanced performance.

Catalytic Applications (e.g., Organocatalysis, Ligands for Transition Metal Catalysis)

The electron-donating nature of the nitrogen atoms in the benzimidazole ring makes these compounds suitable for use as ligands in transition metal catalysis and as organocatalysts themselves. Benzimidazole derivatives can stabilize metal centers and influence the stereoselectivity and efficiency of catalytic reactions. nih.gov While specific catalytic applications of this compound are not well-documented, the broader class of benzimidazole derivatives has shown promise. For example, chiral 2-aminobenzimidazole (B67599) derivatives have been used to catalyze enantioselective α-chlorination reactions. core.ac.uk The electronic properties of the benzimidazole ligand, which can be tuned by substituents like the chloro and methyl groups in this compound, are crucial for the activity and selectivity of the catalyst. Transition metal complexes with benzimidazole-derived ligands have been investigated for their antitumor properties, and the nature of the ligand is a key determinant of their reactivity. nih.gov

| Catalyst Type | Reaction | Role of Benzimidazole | Reference |

| Chiral 2-aminobenzimidazole derivatives | Enantioselective α-chlorination | Organocatalyst | core.ac.uk |

| Benzimidazole imine base transition metal complexes | General catalysis | N-chelating ligand | nih.gov |

Development of Biological Probes and Imaging Agents for Mechanistic Studies

Fluorescent probes are invaluable tools for visualizing and understanding biological processes at the molecular level. The benzimidazole scaffold has been utilized in the design of such probes. For instance, a benzimidazole-based fluorescent probe has been developed for the selective detection of cysteine in human urine and for bio-imaging applications. nih.gov The fluorescence properties of these probes can be modulated by the substituents on the benzimidazole ring. While a probe based specifically on this compound has not been reported, the fundamental structure suggests its potential as a core for developing new imaging agents. The chloro-substituent could influence the photophysical properties, such as emission wavelength and quantum yield, as well as the cellular uptake and localization of the probe.

Agricultural Research Applications (e.g., Mechanistic studies of fungicidal or pesticidal effects on target organisms)

Benzimidazole derivatives have long been used in agriculture as fungicides. The mechanism of action of these compounds often involves the disruption of microtubule assembly in fungal cells. Recent research has focused on developing novel benzimidazole hybrids to combat resistance and enhance efficacy. Studies have shown that the strategic incorporation of chlorine atoms into benzimidazole-based molecules can enhance their lipophilicity and membrane penetration, leading to improved antifungal activity. nih.gov This suggests that the chloro group in this compound could contribute to potent fungicidal or pesticidal effects. Mechanistic studies on related compounds have investigated their inhibitory effects on specific enzymes. For example, 5,6-dimethylbenzimidazole has been shown to act as a flavin antagonist in Salmonella, inhibiting key dehydrogenases. nih.gov This provides a potential avenue for investigating the specific mode of action of this compound against target organisms in an agricultural context.

| Compound/Derivative | Target Organism/System | Observed Effect/Mechanism | Reference |

| Chlormidazole (a chlorinated benzimidazole) | Candida albicans, Cryptococcus neoformans | Antifungal activity | nih.gov |

| 5,6-dimethylbenzimidazole | Salmonella | Flavin antagonist, inhibits dehydrogenases | nih.gov |

Future Directions and Emerging Research Avenues for 5 Chloro 1,6 Dimethylbenzimidazole

Development of Novel Sustainable Synthetic Routes

The synthesis of benzimidazole (B57391) derivatives has traditionally relied on methods that often involve harsh reaction conditions, toxic solvents, and the generation of significant waste. ijpdd.org The principles of green chemistry are now guiding the development of new synthetic pathways that are not only more environmentally friendly but also more efficient and cost-effective. mdpi.com

Future research in the synthesis of 5-Chloro-1,6-dimethylbenzimidazole is expected to focus on several key areas:

Catalysis: The use of catalysts is a cornerstone of green chemistry. mdpi.com Research is anticipated to explore a wider range of catalysts, including Lewis acids, ijpdd.org lanthanide triflates, ijpdd.org and metal-based catalysts, benthamdirect.com to facilitate the synthesis under milder conditions. The development of recyclable catalysts will be a particularly important focus, aiming to reduce waste and improve the economic viability of the synthesis. mdpi.com

Alternative Solvents: The use of water or ionic liquids as green reaction media is a promising alternative to traditional organic solvents. mdpi.com These solvents can offer improved reaction rates and easier product isolation. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. chemmethod.com This technique can lead to shorter reaction times, higher yields, and a reduction in side product formation. chemmethod.com

One-Pot Reactions: The development of one-pot synthetic procedures, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. chemmethod.com

These sustainable synthetic strategies are not only environmentally responsible but also have the potential to make the production of this compound and its derivatives more accessible for research and industrial applications.

Advanced Computational Approaches for Predictive Modeling and De Novo Design

The integration of computational tools has revolutionized the field of drug discovery and materials science. For this compound, these approaches offer a powerful means to predict its properties and to design novel derivatives with enhanced activities.

Key computational approaches that will shape future research include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netnih.gov By developing robust QSAR models for this compound, researchers can predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net

Molecular Docking: This technique simulates the binding of a molecule to a biological target, such as a protein or enzyme. nih.gov Molecular docking studies can provide valuable insights into the mechanism of action of this compound and can be used to design derivatives with improved binding affinity and selectivity. nih.gov

De Novo Design: De novo design algorithms can generate novel molecular structures that are predicted to have a desired biological activity. nih.gov These tools can be used to explore a vast chemical space and to identify new benzimidazole derivatives with unique and potentially superior properties. nih.gov

The synergy between these computational methods will enable a more rational and efficient approach to the design and development of new drugs and materials based on the this compound scaffold.

High-Throughput Screening Methodologies for Identifying Novel Molecular Interactions

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for their biological activity. nih.gov This technology is essential for identifying the molecular targets of this compound and for discovering new applications for this compound.

Future HTS campaigns will likely involve:

Target-Based Screening: In this approach, compounds are tested for their ability to interact with a specific, known biological target. nih.gov As our understanding of the biological targets of benzimidazoles grows, target-based screening will become an increasingly important tool for the development of selective and potent drugs.

Advanced Analytical Techniques: The integration of advanced analytical techniques, such as mass spectrometry, with HTS platforms allows for the rapid and sensitive detection of molecular interactions. rsc.org These technologies can provide detailed information about the binding of this compound to its targets and can facilitate the identification of new lead compounds. rsc.org

The data generated from HTS campaigns will be invaluable for understanding the biological activity of this compound and for guiding the development of new therapeutic agents.

Mechanistic Elucidation of Underexplored Biological Activities

While the benzimidazole scaffold is known to exhibit a wide range of biological activities, including antimicrobial, nih.gov antiviral, srrjournals.com and anticancer arabjchem.org properties, the specific mechanisms of action for many of these effects are not yet fully understood. Future research will need to delve deeper into the molecular mechanisms underlying the biological activities of this compound.

Areas of focus will include:

Identification of Molecular Targets: A key priority will be to identify the specific proteins, enzymes, or other biomolecules with which this compound interacts to produce its biological effects. drugbank.com

Signal Transduction Pathways: Research will aim to elucidate the signal transduction pathways that are modulated by this compound. This will involve studying the downstream effects of the compound on cellular processes such as gene expression, protein synthesis, and cell cycle regulation.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be crucial for understanding how the chemical structure of this compound and its derivatives influences their biological activity. nih.gov This knowledge will be essential for the rational design of new compounds with improved potency and selectivity. nih.gov

A thorough understanding of the mechanisms of action of this compound will be critical for its safe and effective use in therapeutic applications.

Integration into Multidisciplinary Research Platforms for Systemic Understanding

The complexity of biological systems requires a multidisciplinary approach to research. To fully understand the potential of this compound, it will be necessary to integrate knowledge from a variety of fields, including chemistry, biology, pharmacology, and computational science.

Future research will benefit from the development of multidisciplinary research platforms that can:

Integrate "Omics" Data: These platforms will integrate data from genomics, proteomics, and metabolomics to provide a comprehensive view of the effects of this compound on biological systems. frontiersin.org

Develop Systems Biology Models: Systems biology models can be used to simulate the behavior of complex biological systems and to predict the effects of perturbations, such as the introduction of a drug. frontiersin.orgbenthamscience.com These models will be invaluable for understanding the systemic effects of this compound and for predicting its efficacy and potential side effects. frontiersin.org

Facilitate Collaboration: These platforms will facilitate collaboration between researchers from different disciplines, enabling a more holistic and integrated approach to the study of this compound.

By embracing a multidisciplinary approach, the scientific community can accelerate the translation of basic research findings into tangible benefits for human health and technology.

Q & A

Q. What are the common synthetic routes for 5-Chloro-1,6-dimethylbenzimidazole?

The synthesis typically involves cyclization of substituted o-phenylenediamine derivatives. For example:

- Vilsmeier-Haack Reaction : Substituted acetophenones (e.g., p-chloro acetophenone) react with phenyl hydrazine to form hydrazones, which undergo cyclization using phosphorus oxychloride to yield pyrazole-substituted benzimidazoles .

- Microwave-Assisted Synthesis : Using tetrabutylammonium chloride as a catalyst under microwave irradiation improves reaction efficiency, achieving yields up to 93% for dimethylbenzimidazole derivatives .

- Aldimine Coupling : Intermolecular aldimine coupling in basic (pyridine) or acidic (H₂SO₄) media can produce chloro-substituted benzimidazoles .

Q. How is the structure of this compound confirmed experimentally?

Key spectroscopic techniques include:

- NMR Spectroscopy : ¹H NMR peaks at δ ~7.42–7.60 ppm (aromatic protons) and δ ~2.30 ppm (methyl groups) confirm substitution patterns. ¹³C NMR data (e.g., δ ~149 ppm for C=N) validate the benzimidazole backbone .

- IR Spectroscopy : Bands at ~1645–1685 cm⁻¹ (C=N stretch) and ~3309 cm⁻¹ (N–H stretch) are diagnostic .

- Mass Spectrometry : HR-MS matches calculated molecular weights (e.g., m/z 370.10 for C₂₂H₁₅ClN₄) .

Q. What biological activities are associated with this compound derivatives?

These compounds exhibit:

- Anti-Tubercular Activity : Pyrazole-substituted derivatives show MIC values as low as 50 µg/mL against M. tuberculosis H37Rv via Microplate Alamar Blue Assay (MABA) .

- Antifungal/Antibacterial Properties : Tetrazole-fused derivatives demonstrate activity against fungal and bacterial strains via mechanisms like membrane disruption .

Advanced Research Questions

Q. How do substituents (e.g., chloro, methyl) influence the bioactivity of benzimidazole derivatives?

- Electron-Withdrawing Groups (Cl) : Enhance binding to biological targets (e.g., mycobacterial enzymes) by increasing electrophilicity .

- Methyl Groups : Improve lipophilicity and membrane permeability, critical for intracellular antibiotic activity .

- Structure-Activity Relationship (SAR) : Derivatives with para-substituted halogens show superior anti-tubercular activity compared to meta-substituted analogs .

Q. How can reaction conditions be optimized for higher yields in synthesizing this compound?

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Catalyst Screening : Tetrabutylammonium chloride reduces reaction time from hours to minutes under microwave conditions .

- Temperature Control : Maintaining 80–100°C prevents side reactions (e.g., over-oxidation) during aldimine coupling .

Q. What analytical methods resolve contradictions in reported synthetic pathways?

- Comparative Chromatography : TLC or HPLC analysis identifies byproducts from competing routes (e.g., acidic vs. basic media cyclization) .

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities, such as regioselectivity in halogen substitution .

- Kinetic Studies : Monitoring reaction progress via in-situ FT-IR clarifies rate-limiting steps in multi-pathway syntheses .

Q. What computational tools predict the drug-likeness of this compound derivatives?

Q. How are this compound derivatives applied in drug development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.